2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL
Brand Name: Vulcanchem
CAS No.: 17556-46-6
VCID: VC21046522
InChI: InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-3-1-2-4-14-5/h1-4,6,15H
SMILES: C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O
Molecular Formula: C8H6F5NO
Molecular Weight: 227.13 g/mol

2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL

CAS No.: 17556-46-6

Cat. No.: VC21046522

Molecular Formula: C8H6F5NO

Molecular Weight: 227.13 g/mol

* For research use only. Not for human or veterinary use.

2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL - 17556-46-6

Specification

CAS No. 17556-46-6
Molecular Formula C8H6F5NO
Molecular Weight 227.13 g/mol
IUPAC Name 2,2,3,3,3-pentafluoro-1-pyridin-2-ylpropan-1-ol
Standard InChI InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-3-1-2-4-14-5/h1-4,6,15H
Standard InChI Key HVCIJUHXCQINBC-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O
Canonical SMILES C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O

Introduction

Fundamental Properties and Identification

2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL is defined by several key identifying features and properties that distinguish it from related compounds. These properties are essential for researchers working with this compound.

PropertyValue
CAS Number17556-46-6
Molecular FormulaC8H6F5NO
Molecular Weight227.13 g/mol
IUPAC Name2,2,3,3,3-pentafluoro-1-pyridin-2-ylpropan-1-ol
Standard InChIInChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-3-1-2-4-14-5/h1-4,6,15H
Standard InChIKeyHVCIJUHXCQINBC-UHFFFAOYSA-N
Melting Point80-82°C

The compound possesses multiple synonyms in scientific literature, including 2,2,3,3,3-Pentafluoro-1-(pyridine-2-yl)propane-1-ol, 2,2,3,3,3-Pentafluoro-1-pyridin-2-yl-propanol, and 2,2,3,3,3-Pentafluoro-1-(2-pyridyl)propan-1-ol .

Molecular Structure and Characterization

Structural Features

The molecular structure of 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL incorporates several distinct functional groups that contribute to its chemical behavior:

  • A pyridine ring attached at the 2-position, providing a basic nitrogen atom

  • A tertiary alcohol group (hydroxyl) at the connection point between the pyridine ring and the pentafluoroethyl group

  • A pentafluoroethyl group (C2F5) containing five fluorine atoms that significantly influence the compound's physical properties

This structural arrangement can be represented by the SMILES notation: C1=CC=NC(=C1)C(C(C(F)(F)F)(F)F)O.

Spectroscopic Characterization

While specific spectroscopic data for 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL is limited in available literature, analogous compounds have been characterized using various spectroscopic techniques. For instance, related compounds such as 2,2,3,3,3-pentafluoro-1-propanol have been studied using rotational spectroscopy, including cavity and chirped pulse Fourier transform microwave spectrometers .

For fluorinated compounds like 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL, several key spectroscopic features would be expected:

  • In 1H NMR: A characteristic signal for the hydroxyl proton, as well as signals for the four protons on the pyridine ring

  • In 19F NMR: Distinctive signals for the pentafluoroethyl group

  • In IR spectroscopy: Characteristic bands for the hydroxyl group (3200-3600 cm-1), C-F stretching (1000-1400 cm-1), and pyridine ring vibrations

Applications and Research Significance

Structure-Activity Relationships

Comparing 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL with structurally related compounds reveals important structure-activity relationships:

CompoundKey Structural DifferencePotential Impact on Activity
2,2,3,3,3-Pentafluoro-1-(pyridin-3-yl)propan-1-olPyridine attached at 3-positionDifferent coordination geometry; altered electronic distribution
2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-olThiophene ring instead of pyridineDifferent electronic properties; sulfur vs. nitrogen coordination
2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-olAdditional phenyl group; pyridine at 4-positionIncreased steric bulk; altered electronic distribution
2,2,3,3,3-Pentafluoro-1-propanolNo aromatic ringSignificantly different chemical properties and applications

These structural variations can lead to meaningful differences in physical properties, reactivity patterns, and potential applications .

Comparative Analysis with Related Compounds

2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL belongs to a broader family of fluorinated alcohols and pyridine derivatives. Comparing its properties with related compounds provides valuable insights:

Property2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL2,2,3,3,3-Pentafluoro-1-propanol2,2,3,3,3-Pentafluoro-1-(2-thienyl)propane-1-ol
Molecular Weight227.13 g/mol150.05 g/mol232.17 g/mol
Melting Point80-82°CNot specifiedNot specified
Boiling PointNot specified80.4°C at 760 mmHg251.2±40.0°C at 760 mmHg
Flash PointNot specified11.6±25.9°C105.7±27.3°C
Key FunctionalityPyridine + Alcohol + PentafluoroethylAlcohol + PentafluoroethylThiophene + Alcohol + Pentafluoroethyl

The presence of the pyridine ring in 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL substantially alters its physical properties compared to the simpler 2,2,3,3,3-Pentafluoro-1-propanol, including a higher melting point and likely higher boiling point due to increased molecular weight and potential for hydrogen bonding .

Future Research Directions

Research on 2,2,3,3,3-Pentafluoro-1-(pyridin-2-YL)propan-1-OL could be expanded in several promising directions:

  • Optimized Synthetic Routes

Development of efficient, scalable, and environmentally friendly synthetic methods for this compound would enhance its accessibility for various applications.

  • Detailed Physicochemical Characterization

Comprehensive studies of its spectroscopic properties, solubility profiles, and stability under various conditions would provide valuable data for potential applications.

  • Structure-Activity Relationship Studies

Systematic comparison with structural analogs could reveal important trends in reactivity and physical properties, guiding the design of new functional molecules.

  • Exploration of Coordination Chemistry

Investigation of its coordination behavior with various metal centers could lead to applications in catalysis, sensing, or materials science.

  • Medicinal Chemistry Applications

Evaluation of its potential as a building block in drug discovery, particularly for compounds requiring enhanced metabolic stability or specialized pharmacokinetic properties.

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